1-Deoxy-1-nitro-L-galactitol

Description

Contextualization within Nitrosugar Chemistry

1-Deoxy-1-nitro-L-galactitol belongs to the class of compounds known as nitro sugars, and more specifically, nitroalditols. Nitrosugars are carbohydrate derivatives containing a nitro group and have been recognized for over four decades as valuable compounds in synthetic chemistry. rsc.org Initially, their primary use was in the preparation of amino sugars, which are of significant biological importance. rsc.orgscispace.com

Over time, the role of nitrosugars has expanded significantly. They have become powerful tools for creating carbon-carbon bonds, and the nitro group itself can be transformed into a wide array of other functional groups. rsc.org This versatility has enabled the synthesis of diverse and complex molecules, including functionalized carbohydrates, carbasugars, and cyclitols. rsc.org The nitro group's ability to mimic the carboxyl group in certain biological systems has also made nitrosugars objects of biochemical interest. rsc.org this compound exemplifies a simple nitroalditol used as a foundational block in these synthetic strategies. cjnmcpu.com

Historical Perspectives on Synthesis and Study of Nitroalditols

The study of nitro sugars dates back several decades, with the first major review on their chemistry published in 1969. rsc.org The primary method for synthesizing nitroalditols is the nitroaldol condensation, also known as the Henry reaction. This reaction involves the condensation of a nitroalkane, most commonly nitromethane (B149229), with an aldehyde or ketone. rsc.orgscispace.com

In carbohydrate chemistry, this synthesis has been successfully applied to various aldose sugars to extend their carbon chain, a process often referred to as the nitromethane synthesis. sci-hub.se For example, the condensation of D-lyxose with nitromethane in the presence of a base like sodium methoxide (B1231860) yields 1-deoxy-1-nitro-D-galactitol and its C-2 epimer, 1-deoxy-1-nitro-D-talitol. cdnsciencepub.comresearchgate.net Similarly, D-galactose can be condensed with nitromethane to produce epimeric 1-deoxy-1-nitroheptitols. sci-hub.seresearchgate.net The synthesis of the L-enantiomer, this compound, can be achieved using L-xylose as the starting material. cjnmcpu.comcjnmcpu.com The development of heterogeneous phase conditions for the Henry reaction has made the process more compatible with sensitive protecting groups often used in carbohydrate synthesis. rsc.org

Significance in Carbohydrate Chemistry and Related Fields

The significance of this compound lies predominantly in its utility as a synthetic intermediate and a research tool. scispace.com In carbohydrate chemistry, it serves as a valuable building block for the synthesis of rare and complex sugars that are otherwise difficult to obtain. cjnmcpu.comscispace.com A notable application is its use as a precursor in the chemical synthesis of L-galactosaminuronic acid, a rare sugar found in the cell surface glycans of some gram-negative bacteria. cjnmcpu.comcjnmcpu.com It can also be converted into other derivatives, such as 2,6-anhydro-1-deoxy-1-nitro-D-galactitol, through intramolecular reactions. chempap.org

In the field of biochemistry, this compound and related compounds have been used to investigate enzyme activity. Studies have explored its potential as an inhibitor of enzymes such as aldose reductase, which is involved in the polyol pathway implicated in diabetic complications. ontosight.ai Research has also indicated its capacity to inhibit serine protease and glutaminyl cyclase activity in laboratory settings. biosynth.com Furthermore, preliminary studies have noted potential antiviral properties, though extensive research is required to substantiate these findings. biosynth.com

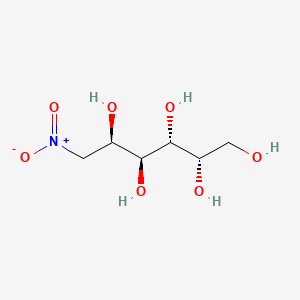

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Deoxy 1 Nitro L Galactitol

De Novo Synthesis Strategies

De novo synthesis provides a direct route to 1-Deoxy-1-nitro-L-galactitol, often starting from simpler, readily available carbohydrate molecules. These methods are crucial for producing the compound for further research and application.

Nitromethane (B149229) Condensation with Carbohydrate Precursors (e.g., D-Lyxose)

A primary method for synthesizing 1-Deoxy-1-nitro-D-galactitol involves the condensation of D-lyxose with nitromethane. cdnsciencepub.comresearchgate.netchemicalbook.com This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860). cdnsciencepub.comresearchgate.net The process yields a mixture of sodium salts of 1-deoxy-1-nitro-D-galactitol (the major product at 96%) and its epimer, 1-deoxy-1-nitro-D-talitol (4%). cdnsciencepub.com Subsequent deionization using a hydrogen-form ion-exchange resin removes the sodium ions, affording pure 1-deoxy-1-nitro-D-galactitol. cdnsciencepub.com This approach has been successfully applied to various aldopentoses to create a range of 2-amino-2-deoxy-D-aldohexoses. cdnsciencepub.com The crude D-lyxose used in this synthesis can be prepared through the oxidative degradation of D-galactose phenylhydrazone. chempap.org

Similarly, L-xylose can be used as a starting material to produce this compound, which is a key intermediate in the synthesis of L-galactosaminuronic acid. cjnmcpu.comcjnmcpu.com The condensation of D-galactose with nitromethane in alkaline methanol (B129727) also yields epimeric deoxynitroheptitols in a combined yield of 50%. researchgate.netsci-hub.se

Catalytic Hydrogenation of Nitro Sugars

Catalytic hydrogenation is a key transformation in the synthesis of related compounds, although its direct application to produce this compound from a nitro sugar precursor is less commonly detailed. More frequently, catalytic hydrogenation is used to reduce other functional groups in the presence of the nitro group or to reduce the nitro group itself to an amine. For instance, the reduction of a nitro group can yield amino derivatives. Vanadium compounds can be used as catalysts to prevent the accumulation of hydroxylamines during the hydrogenation of aromatic nitro compounds. google.com

In a broader context of sugar chemistry, catalytic hydrogenation is a well-established method. For example, the reduction of lactones with sodium borohydride (B1222165) under acidic conditions can yield a mixture of the corresponding sugar and its alditol. uni-stuttgart.de

Multi-step Synthetic Routes from D-Galactose

Multi-step synthetic routes starting from D-galactose provide access to this compound and its derivatives. One such pathway involves the conversion of D-galactose to galactitol, followed by nitration to form 1-nitrogalactitol, and a subsequent reduction to yield this compound (DNGL). chemsynlab.com Another approach begins with the condensation of D-galactose with nitromethane to produce epimeric deoxynitroheptitols. sci-hub.se

Furthermore, D-galactose can be converted into L-galactose via a 1-O-protected L-galactitol intermediate, which can then serve as a precursor for this compound. cjnmcpu.comcjnmcpu.com A short and efficient synthesis of 1,5-dideoxy-1,5-imino-D-galactitol and its L-altro isomer has also been reported starting from D-galactose. researchgate.net

Stereoselective Approaches to this compound

The stereochemistry of this compound is critical, and several strategies are employed to control the configuration at its stereocenters.

While this compound is an alditol and lacks a traditional anomeric carbon, the stereochemistry at C2 is crucial and is influenced by the configuration of the starting sugar. The condensation of D-lyxose with nitromethane predominantly yields the D-galactitol configuration. cdnsciencepub.com The stereochemical outcome is governed by the rules proposed for C-nitro glycitols, where derivatives with an S-configuration at C-2 exhibit a positive Cotton effect. cdnsciencepub.com Stereoselective synthesis is a major focus in modern organic chemistry, with various methods developed to control the stereochemistry of complex molecules. mdpi.com

The synthesis of this compound and related compounds often results in a mixture of diastereomers, necessitating effective separation techniques.

Crystallization-Induced Diastereomer Separation: Fractional crystallization is a common method to separate diastereomers. For example, the epimeric 2-acetamido-1,2-dideoxy-1-nitrohexitols derived from D-lyxose can be separated by crystallization from ethanol. cdnsciencepub.com Similarly, the diastereomeric salts formed with resolving agents like L-tartaric acid can be separated by crystallization.

Enzymatic Resolution: Enzymatic methods offer high stereoselectivity. Lipase B from Candida antarctica (CAL-B) has been used for the enzymatic resolution of acetylated nitro alcohol derivatives, achieving an enantiomeric excess of over 90%.

Chromatographic Separation: Column chromatography is a powerful tool for separating diastereomers. The 2-acetamido-2-deoxyglycoses synthesized from D-lyxose were separated by cellulose (B213188) column chromatography. cdnsciencepub.com Flash chromatography is also used to purify diastereomeric mixtures. google.com Ligand-exchange chromatography is another technique employed for the separation of optical isomers. researchgate.net

Derivatization and Analog Synthesis

The unique structure of this compound, featuring a reactive nitro group at one end of a chiral polyol chain, makes it a valuable starting material for the synthesis of various complex molecules.

Acetylation and Protecting Group Strategies

The hydroxyl groups of 1-deoxy-1-nitroalditols can be readily acetylated to enhance their solubility in organic solvents and to protect the hydroxyls during subsequent reactions. A common method for the acetylation of sugar alcohols involves using acetic anhydride. For instance, the acetylation of 1-deoxy-1-nitro-D-galactitol, a stereoisomer of the L-form, yields 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol. cdnsciencepub.comcdnsciencepub.com This transformation is a critical step in the synthesis of amino sugar derivatives. cdnsciencepub.comcdnsciencepub.com

Protecting groups are essential in the multistep synthesis of complex carbohydrate derivatives. Besides acetylation, other protecting groups like benzyl (B1604629) ethers are commonly used in carbohydrate chemistry to shield specific hydroxyl groups, allowing for regioselective modifications at other positions. google.com For example, in the synthesis of L-galactosaminuronic acid, a derivative that can be conceptually linked back to this compound, benzylidene and 2-naphthylmethyl (Nap) ethers are used to protect hydroxyl groups during oxidation and other transformations. cjnmcpu.comcjnmcpu.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. google.com

| Starting Material | Reagents | Product | Reference |

| 1-Deoxy-1-nitro-D-galactitol | Acetic Anhydride | 2,3,4,5,6-Penta-O-acetyl-1-deoxy-1-nitro-D-galactitol | cdnsciencepub.comcdnsciencepub.com |

| L-Galactose derivative | Benzaldehyde dimethyl acetal, p-TsOH | 4,6-O-Benzylidene protected derivative | cjnmcpu.comcjnmcpu.com |

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in 1-deoxy-1-nitroalditols to a primary amine is a key transformation for the synthesis of 1-amino-1-deoxy-alditols, also known as glycamines. A variety of reducing agents can be employed for this purpose. A modified method using freshly prepared ferrous hydroxide (B78521) has been shown to be effective for the reduction of several 1-deoxy-1-nitroalditols, providing the corresponding glycamines in high yields (81-94%) as their trifluoroacetic acid (TFA) salts. nih.gov This method is advantageous as it minimizes the competing retro-Henry reaction. nih.gov Other established methods include catalytic hydrogenation.

| Starting Compound Class | Reducing Agent | Product Class | Yield | Reference |

| 1-Deoxy-1-nitroalditols | Ferrous hydroxide | Glycamines (TFA salts) | 81-94% | nih.gov |

| 1-Deoxy-1-nitroalditols | Ferrous sulfate (B86663) in aqueous ammonia | Glycamines | 58-75% | nih.gov |

Oxidation Reactions

The oxidation of 1-deoxy-1-nitroalditols can lead to the formation of the corresponding aldoses. chempap.org Specifically, treatment of 1-deoxy-1-nitroalditols in an alkaline medium with hydrogen peroxide in the presence of molybdate (B1676688) ions can yield the parent aldose. chempap.org Furthermore, the primary hydroxyl groups of sugar alcohols can be selectively oxidized to carboxylic acids using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) free radical, which is a common method for preparing glycuronic acids from neutral sugars. cjnmcpu.comcjnmcpu.com While not directly demonstrated on this compound itself in the provided context, this methodology is relevant for the oxidation of its derivatives where the nitro group has been modified or is tolerated by the reaction conditions.

Substitution Reactions

Nucleophilic substitution reactions are fundamental in carbohydrate chemistry for introducing new functional groups, often with an inversion of configuration at the reaction center. cjnmcpu.com In the context of derivatives of this compound, substitution reactions are crucial for creating more complex analogs. For example, after acetylation, the acetylated 1-deoxy-1-nitro-D-galactitol can be treated with methanolic ammonia, leading to a complex reaction that ultimately results in the formation of 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and its galacto-isomer. cdnsciencepub.com This transformation involves a formal substitution of a hydroxyl group (via an elimination-addition sequence) with an acetamido group. cdnsciencepub.com The azido (B1232118) group is another important nucleophile that can be introduced via substitution and later reduced to an amine. cjnmcpu.com

Formation of Anhydro-nitro-alditols (e.g., 2,6-Anhydro-1-deoxy-1-nitro-D-galactitol)

Internal cyclization of 1-deoxy-1-nitroalditols can lead to the formation of anhydro-nitro-alditols. Specifically, 1-deoxy-1-nitro-D-galactitol, when heated in water, undergoes intramolecular cyclodehydration to form 2,6-anhydro-1-deoxy-1-nitro-D-galactitol. chempap.org This reaction proceeds in high yield and is a key step in forming cyclic nitro sugar derivatives. chempap.orgscispace.com The starting 1-deoxy-1-nitro-D-galactitol for this process is synthesized from D-lyxose and nitromethane. cdnsciencepub.comchempap.org

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| 1-Deoxy-1-nitro-D-galactitol | Heated in water (90-95°C) | 2,6-Anhydro-1-deoxy-1-nitro-D-galactitol | 80% | chempap.org |

Synthesis of Amino Sugar Derivatives (e.g., 2-acetamido-1,2-dideoxy-1-nitro-D-talitol)

This compound and its stereoisomers are valuable precursors for the synthesis of amino sugars. A notable example is the synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose from 1-deoxy-1-nitro-D-galactitol. cdnsciencepub.comcdnsciencepub.com The process begins with the acetylation of the nitro-alditol, followed by treatment with methanolic ammonia. cdnsciencepub.comcdnsciencepub.com This step yields a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol, which can be separated. cdnsciencepub.comcdnsciencepub.com The formation of the talitol derivative involves an inversion of configuration at the C-2 position. These nitro-acetamido compounds are then converted to the corresponding 2-acetamido-2-deoxy sugars via a modified Nef reaction, and subsequent hydrolysis yields the final amino sugars. cdnsciencepub.comcdnsciencepub.com

| Precursor | Key Intermediate(s) | Final Product(s) | Reference |

| 1-Deoxy-1-nitro-D-galactitol | 2,3,4,5,6-Penta-O-acetyl-1-deoxy-1-nitro-D-galactitol | 2-Acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-Acetamido-1,2-dideoxy-1-nitro-D-galactitol | cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

| 2-Acetamido-1,2-dideoxy-1-nitro-D-talitol | 2-Acetamido-2-deoxy-D-talose | 2-Amino-2-deoxy-D-talose | cdnsciencepub.comcdnsciencepub.com |

| 2-Acetamido-1,2-dideoxy-1-nitro-D-galactitol | 2-Acetamido-2-deoxy-D-galactose | 2-Amino-2-deoxy-D-galactose | cdnsciencepub.comcdnsciencepub.com |

Reaction Mechanisms and Kinetics

The chemical behavior of this compound is characterized by several key reactions, each with distinct mechanisms and kinetics that have been the subject of scientific investigation.

Mechanistic Studies of Nitromethane Condensation

The synthesis of this compound is achieved through the condensation of L-galactose with nitromethane. This reaction, a type of Henry reaction or nitroaldol addition, proceeds under alkaline conditions. sci-hub.se The condensation of D-galactose (the enantiomer of L-galactose) with nitromethane in the presence of sodium methoxide in methanol results in the formation of the corresponding epimeric deoxynitroheptitols. sci-hub.se A similar process with L-galactose would yield this compound and its C2 epimer. The reaction involves the base-catalyzed deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of L-galactose. Subsequent protonation of the resulting alkoxide yields the 1-deoxy-1-nitroalditol. The stereochemical outcome of the reaction, leading to the formation of epimers, is a common feature of the nitromethane condensation with aldoses. sci-hub.se

Epimerization Reactions Catalyzed by Molybdate Ions

1-Deoxy-1-nitroalditols, including this compound, can undergo epimerization, a process catalyzed by molybdate ions, often referred to as the Bilik reaction. chem.sk This reaction is significant as it allows for the interconversion of stereoisomers. For instance, studies on the epimerization of aldoses have shown that molybdate ions can catalyze the inversion of configuration at specific carbon atoms. chemicalpapers.com In a related example, 2,6-anhydro-1-deoxy-1-nitro-D-galactitol, a cyclic analog, is converted to its L-ido isomer in the presence of molybdic acid. chemicalpapers.com This suggests that this compound, under similar conditions, could epimerize to form 1-deoxy-1-nitro-L-talitol or other epimers. The mechanism is believed to involve the formation of a complex between the molybdate ion and the polyol, facilitating a series of reversible reactions that lead to the inversion of stereocenters. chemicalpapers.comrsc.org

Oxidative Degradation Pathways

The oxidative degradation of 1-deoxy-1-nitroalditols is a crucial transformation that can lead to the formation of the next lower aldose. One method involves the use of hydrogen peroxide in the presence of molybdate ions. chempap.org This decomposition is polarographically active, allowing for the monitoring of the reaction kinetics. chempap.org The reaction of 2,6-anhydro-1-deoxy-1-nitro-D-galactitol, upon oxidative degradation, yields L-xylose. chemicalpapers.com This indicates a cleavage of the C1-C2 bond. Another pathway for degradation is the Nef reaction, which is discussed in the next section. In cells, D-galactose can be converted to galactitol, which can lead to oxidative stress if it accumulates. nih.gov While not a direct degradation of this compound, this highlights the general susceptibility of sugar alcohols to metabolic and oxidative processes.

Nef Reaction in Amino Sugar Synthesis

The Nef reaction is a fundamental transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction has been applied in carbohydrate chemistry for the synthesis of amino sugars. researchgate.net The process typically involves the initial formation of a nitronate salt from the nitro compound, which is then hydrolyzed in strong acid. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is further protonated to an iminium ion. This intermediate is then attacked by water, and after a series of steps involving proton transfer and elimination, the carbonyl compound and nitrous oxide are formed. wikipedia.orgchemeurope.com

In the context of this compound, a modified Nef reaction can be employed to convert it into L-galactose or its derivatives. For example, treatment of the sodium salt of 1-deoxy-1-nitro-D-glycero-L-gluco-heptitol with sulfuric acid yields D-glycero-L-gluco-heptose. sci-hub.se This demonstrates the utility of the Nef reaction in converting nitroalditols to their corresponding aldoses. Furthermore, the Nef reaction is a key step in multi-step syntheses to produce amino sugars. For instance, 2-acetamido-1,2-dideoxy-1-nitroheptitols can be converted to the corresponding 2-acetamido-2-deoxyheptoses via the Nef reaction. researchgate.net

| Reaction Stage | Intermediate | Key Transformation |

| 1. Salt Formation | Nitronate Salt | Deprotonation of the nitroalkane |

| 2. Protonation | Nitronic Acid | Protonation of the nitronate salt |

| 3. Second Protonation | Iminium Ion | Formation of a reactive electrophilic intermediate |

| 4. Nucleophilic Attack | 1-Nitroso-alkanol | Addition of water to the iminium ion |

| 5. Rearrangement & Elimination | Oxonium Ion | Formation of the carbonyl compound and nitrous oxide |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the context of synthesizing compounds like this compound and its derivatives, there is a growing interest in developing more sustainable methods.

Traditional synthetic methods often rely on harsh reagents and produce significant waste. numberanalytics.comabjournals.org Green chemistry approaches focus on several key areas:

Use of Renewable Feedstocks: Utilizing starting materials from renewable sources, such as biomass, is a core principle. numberanalytics.com L-galactose, the precursor to this compound, can be obtained from natural sources like seaweed. cjnmcpu.com

Catalysis: The use of catalysts, such as the molybdate ions in epimerization reactions, can improve reaction efficiency and reduce the need for stoichiometric reagents. chem.sk

Waste Minimization: Designing synthetic routes that generate minimal waste is crucial. numberanalytics.com This can involve optimizing reaction conditions and developing processes where by-products can be recycled or are non-hazardous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. numberanalytics.com

While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, the broader trends in carbohydrate and nanoparticle synthesis point towards the adoption of biocatalysis and the use of aqueous reaction media to improve the environmental footprint of these chemical transformations. abjournals.orgneuroquantology.com

Advanced Analytical Characterization in Structural Elucidation and Purity Assessment

Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-Deoxy-1-nitro-L-galactitol, confirming its covalent framework and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and, importantly, for resolving the stereochemistry of the chiral centers.

The differentiation of stereoisomers by NMR is possible because diastereomers have distinct chemical shifts and coupling constants. magritek.com In the case of enantiomers like the L- and D- forms of 1-deoxy-1-nitro-galactitol, their NMR spectra are identical in an achiral solvent. However, the use of chiral derivatizing agents, such as Mosher's acid, can convert the enantiomers into diastereomeric esters, which will then exhibit distinguishable NMR spectra. wikipedia.org Another approach involves using chiral solvating agents or chiral lanthanide shift reagents to induce separation of the signals of the enantiomers. wikipedia.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon backbone. The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry of the hydroxyl groups. Based on the Karplus equation, the magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, allowing for the determination of their spatial relationship. wikipedia.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~4.5 | dd | J1a,2 = ~3, J1b,2 = ~8 |

| H-2 | ~4.0 | m | |

| H-3 | ~3.8 | m | |

| H-4 | ~3.9 | m | |

| H-5 | ~3.7 | m | |

| H-6 | ~3.6 | dd | J6a,5 = ~4, J6b,5 = ~7 |

Note: The predicted data is based on general principles of NMR spectroscopy for polyols and related nitro compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl (-OH) and nitro (-NO₂) groups.

The presence of multiple hydroxyl groups will result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the alcohol groups typically appear in the 1000-1260 cm⁻¹ region. libretexts.org The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (alkane) | 2850-3000 | Medium |

| NO₂ asymmetric stretch | 1550-1475 | Strong |

| NO₂ symmetric stretch | 1360-1290 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (C₆H₁₃NO₇), the expected exact mass can be calculated. In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) would be observed. Fragmentation of the molecule upon ionization can provide structural information. For sugar-like molecules, common fragmentation pathways include glycosidic and cross-ring cleavages. nih.govacs.org The presence of the nitro group will also influence the fragmentation pattern, with potential loss of NO₂ or NO. youtube.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₆H₁₃NO₇+H]⁺ | 212.0765 | Protonated molecule |

| [C₆H₁₃NO₇-H]⁻ | 210.0619 | Deprotonated molecule |

| [C₆H₁₃NO₇+Na]⁺ | 234.0584 | Sodium adduct |

Note: The predicted m/z values are calculated based on the elemental composition.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture, thereby allowing for its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Due to the polar nature of sugar alcohols, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often employed. waters.com

For the analysis of sugar alcohols, a common approach involves using a polymer-based column with a mobile phase of acetonitrile and water. jst.go.jp Since sugar alcohols lack a UV chromophore, detection is typically achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). waters.com The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

Table 4: Typical HPLC Parameters for Sugar Alcohol Analysis

| Parameter | Description |

|---|---|

| Column | Polymer-based cation exchange or HILIC column |

| Mobile Phase | Isocratic mixture of acetonitrile and water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 30 - 50 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Composition Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of polyols like this compound, a derivatization step is necessary to increase their volatility and thermal stability before GC analysis. nih.govyoutube.com A common derivatization method is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. nih.govresearchgate.net

The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. GC-MS is particularly useful for analyzing complex mixtures and identifying unknown components. nih.gov

Table 5: General GC-MS Workflow for Polyol Analysis

| Step | Description |

|---|---|

| 1. Derivatization | Silylation of the sample to increase volatility (e.g., using BSTFA or TMCS). |

| 2. Injection | Introduction of the derivatized sample into the GC. |

| 3. Separation | Separation of components on a capillary column (e.g., DB-5ms). |

| 4. Ionization | Electron ionization (EI) of the separated components. |

| 5. Mass Analysis | Detection of fragment ions by the mass spectrometer. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool for the real-time monitoring of chemical reactions involving this compound and related 1-deoxy-1-nitro-alditols. tuwien.at This rapid and efficient technique allows chemists to track the consumption of starting materials and the formation of products, thereby determining the reaction's progress and endpoint.

In a typical application, silica gel 60 F254 plates are employed as the stationary phase. tuwien.at Small aliquots of the reaction mixture are spotted onto the plate at various time intervals alongside the starting materials as a reference. The plate is then developed in a suitable mobile phase. Visualization of the separated compounds on the TLC plate is commonly achieved through two methods: exposure to UV light (at 254 nm) or by staining with specific chemical reagents. tuwien.at Commonly used staining solutions include an anisaldehyde solution or a cerium molybdate (B1676688) stain, which react with the compounds to produce colored spots, making them visible to the naked eye. tuwien.at The relative positions of the spots (retention factor, or Rf value) provide clear qualitative information about the composition of the reaction mixture at any given point.

Optical Rotation and Chiroptical Properties

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of plane-polarized light. This property is a critical indicator of its stereochemical identity and purity. The specific rotation ([α]) is a fundamental chiroptical property that is constant for a pure compound under defined conditions of temperature, wavelength, concentration, and solvent.

The enantiomer, 1-Deoxy-1-nitro-D-galactitol, has a reported specific rotation of +3.20°. fishersci.com Enantiomers possess equal but opposite optical rotations. Therefore, the specific rotation for this compound is -3.20°. This measurement is essential for confirming the synthesis of the correct enantiomer and for assessing its enantiomeric purity. Any deviation from this value would suggest the presence of its D-enantiomer or other optically active impurities.

| Compound | Specific Rotation ([α]) |

|---|---|

| 1-Deoxy-1-nitro-D-galactitol | +3.20° fishersci.com |

| This compound | -3.20° |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.comsci-hub.se This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral, enantiomerically pure compound like this compound, this analysis can unequivocally confirm the spatial arrangement of every atom, thus establishing its L-configuration.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or anomalous dispersion). mit.eduthieme-connect.de When X-rays interact with the electrons of atoms, particularly heavier atoms, subtle phase shifts occur that can be precisely measured. This effect breaks Friedel's law, leading to measurable differences in the intensities of specific pairs of reflections in the diffraction data. mit.edu Analysis of these differences allows for the definitive assignment of the absolute stereochemistry. While no specific crystal structure for this compound is publicly available, the crystallographic data for the closely related compound 1-deoxy-D-galactitol illustrates the detailed structural information that can be obtained. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.8486 |

| b (Å) | 4.8827 |

| c (Å) | 16.8354 |

| β (°) | 92.856 |

| Volume (ų) | 398.07 |

| Temperature (K) | 150 |

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Properties and Mechanisms

There is no specific information available in the scientific literature regarding the antimicrobial properties and mechanisms of 1-Deoxy-1-nitro-L-galactitol. While some sugars and their derivatives have been noted for their bacteriostatic or bactericidal actions at high concentrations, and certain nitro compounds are known to possess antimicrobial activity, dedicated studies to evaluate this compound against various microbial strains are absent. Research into its potential mechanisms, such as membrane permeabilization or inhibition of essential enzymes in microorganisms, has not been documented.

Enzyme Inhibition Studies (e.g., Glycosidases, Aldolases)

Specific studies detailing the inhibitory effects of this compound on enzymes such as glycosidases or aldolases have not been found. The structural similarity of sugar alcohols to natural substrates suggests a potential for competitive inhibition of carbohydrate-metabolizing enzymes. However, without experimental data, any potential inhibitory activity and the corresponding kinetics (e.g., Kᵢ, IC₅₀) remain speculative for this particular compound.

Anti-inflammatory Effects at a Molecular Level

No research has been published detailing the anti-inflammatory effects of this compound at a molecular level. Investigations into its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or interference with signaling cascades like NF-κB, have not been reported. While some nitrated fatty acids have demonstrated anti-inflammatory properties, these findings cannot be extrapolated to nitrated sugar alcohols without direct evidence. nih.gov

Anti-tumor and Antiproliferative Activity in Cell Lines

There is a lack of published studies on the anti-tumor and antiproliferative activity of this compound in cancer cell lines. Consequently, there is no data available on its potential cytotoxic or cytostatic effects, nor any information regarding its mechanism of action in cancer cells, such as the induction of apoptosis or cell cycle arrest.

Effects on Insulin Sensitivity and Glucose Metabolism in vitro/Non-human Models

Specific research on the effects of this compound on insulin sensitivity and glucose metabolism in vitro or in non-human models is not available. Studies investigating its potential to influence glucose uptake in cells, modulate insulin signaling pathways, or affect key metabolic enzymes are absent from the current body of scientific literature. While nitric oxide, a related chemical entity, is known to influence glucose transport, its connection to the activity of this specific compound has not been explored. nih.gov

Interactions with Cellular Pathways and Molecular Targets (e.g., Nitric Oxide Production)

There is no available information on the interactions of this compound with specific cellular pathways or molecular targets, including any role in nitric oxide production. The metabolic fate of the nitro group on this sugar alcohol and its potential to release nitric oxide or other reactive nitrogen species within a biological system has not been investigated. Therefore, its influence on nitric oxide-dependent signaling pathways remains unknown.

Role in Blood-Brain Barrier Transport Mechanisms (as a reagent/probe)

No studies have been identified that utilize this compound as a reagent or probe to investigate blood-brain barrier transport mechanisms. While a related compound, 1-Deoxy-1-nitro-D-mannitol, has been used as a voltammetric reagent for monitoring blood-brain barrier transport, similar applications for the L-galactitol isomer have not been reported. sigmaaldrich.com

No Publicly Available Data on the Structure-Activity Relationship of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the structure-activity relationship (SAR) of the chemical compound this compound were found.

The investigation aimed to identify research that explored how chemical modifications to the structure of this compound influence its biological activities. This would typically involve the synthesis of various analogs of the parent compound and subsequent evaluation of their biological effects to establish a correlation between structural features and biological outcomes.

General information on the biological activities of broader classes of compounds, such as nitro compounds and sugar alcohols, is available. Nitro compounds, for instance, are known to exhibit a wide range of biological effects, and the position of the nitro group can be crucial for their activity. Similarly, sugar alcohols have various biological properties. However, this general information does not provide specific insights into the SAR of this compound itself.

Consequently, without any dedicated research on this specific compound and its analogs, it is not possible to provide a detailed and scientifically accurate account of its structure-activity relationship as requested. The scientific community has not, to date, published any research that would fulfill the requirements of the requested article section.

Biochemical Pathways and Metabolic Relevance Non Human Systems

Involvement in Microbial Metabolism and Fermentation

There are no documented studies that identify or describe the role of 1-Deoxy-1-nitro-L-galactitol in the metabolic or fermentation processes of any microbial species. Its potential as a carbon or nitrogen source for microorganisms, or its possible inhibitory effects on microbial growth, have not been investigated.

Enzymatic Transformations and Biocatalysis

There is a lack of information regarding the enzymatic transformations of this compound. No enzymes have been identified that catalyze its synthesis, degradation, or modification. Consequently, its potential application in biocatalytic processes remains unexplored.

Role in Plant Physiology or Pathogen Interactions

The function of this compound within plant physiology is not documented. Furthermore, there is no research available on its potential role in the complex interactions between plants and pathogens, either as a signaling molecule, a defense compound, or a metabolite produced during infection.

Data Tables

Due to the absence of experimental data in the scientific literature for all the topics outlined above, no data tables can be generated at this time.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

A thorough search of academic databases and computational chemistry literature yielded no specific studies on the conformational analysis or molecular dynamics simulations of 1-Deoxy-1-nitro-L-galactitol. Such studies would be invaluable for understanding the three-dimensional structure and dynamic behavior of the molecule.

Conformational Analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields to identify the most stable conformations of the molecule in the gas phase and in solution. This analysis would provide insights into the preferred arrangement of its hydroxyl and nitro groups, which is crucial for its biological activity.

Molecular Dynamics (MD) Simulations would complement the static picture from conformational analysis by simulating the movement of the atoms over time. These simulations could reveal the flexibility of the galactitol backbone, the dynamics of intramolecular hydrogen bonding, and the interaction of the molecule with solvent molecules.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Molecular Docking Studies with Biological Receptors/Enzymes

There are currently no published molecular docking studies investigating the interaction of this compound with any biological receptors or enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Such studies would be instrumental in identifying potential protein targets for this compound and elucidating its mechanism of action at a molecular level. By docking this compound into the active sites of various enzymes, researchers could predict its binding affinity and mode of interaction, which are critical for drug design and discovery.

Hypothetical Data Table for Molecular Docking:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound could be identified in the existing literature. QSAR studies are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity.

A QSAR study involving this compound would require a dataset of structurally related molecules with measured biological activities. The model would then identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the observed activity. This would enable the prediction of the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Reaction Pathway Analysis using Density Functional Theory (DFT)

A detailed investigation of the chemical reactivity of this compound through reaction pathway analysis using Density Functional Theory (DFT) has not been reported. DFT is a powerful quantum mechanical method used to study the electronic structure of atoms, molecules, and solids.

DFT calculations could be employed to investigate various potential reactions involving this compound, such as its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction mechanisms, providing a deeper understanding of its chemical behavior.

Hypothetical Data Table for DFT Reaction Analysis:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Applications in Chemical Biology and Material Science Research

Chiral Building Block in Organic Synthesis

1-Deoxy-1-nitro-L-galactitol serves as a valuable chiral building block in organic synthesis, providing a readily available source of stereochemically defined carbon atoms. The inherent chirality of this sugar alcohol, derived from L-galactose, makes it an attractive starting material for the enantioselective synthesis of various complex organic molecules. The presence of the nitro group further enhances its synthetic utility, as it can be transformed into a variety of other functional groups, such as amines, carbonyls, or used in carbon-carbon bond-forming reactions.

Intermediates for Complex Carbohydrate Synthesis (e.g., Glycans, Iminosugars)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex carbohydrates, including glycans and iminosugars. Iminosugars, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom, are of particular interest due to their therapeutic potential as enzyme inhibitors.

The synthesis of L-iminosugars can be achieved from L-galactose precursors. The nitro group in this compound can be reduced to an amine, which can then undergo intramolecular cyclization to form the characteristic piperidine or pyrrolidine ring of iminosugars. This synthetic strategy allows for the creation of a diverse range of L-iminosugar derivatives with potential applications in drug discovery. For instance, the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol and 1,4-dideoxy-1,4-imino-D-glucitol has been described starting from a common optically active precursor, highlighting a key strategy in the synthesis of these polyhydroxylated pyrrolidines. nih.gov

| Target Molecule Class | Key Synthetic Transformation of this compound |

| L-Iminosugars | Reduction of the nitro group to an amine, followed by intramolecular reductive amination. |

| L-Glycans | Utilization as a precursor for the stereoselective formation of glycosidic bonds. |

| Amino Sugars | Conversion of the nitro group into an amino group at a specific position. |

Probes for Biochemical Pathways

The unique chemical properties of this compound and its derivatives make them suitable for use as probes to investigate biochemical pathways. The introduction of a nitro group into a carbohydrate scaffold can alter its interaction with enzymes and other biological molecules, providing insights into substrate specificity and enzyme mechanisms.

For example, nitro-functionalized carbohydrates can be used to study glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov By designing and synthesizing probes that mimic the natural substrates of these enzymes, researchers can investigate their activity, inhibition, and role in various biological processes. researchgate.netresearchgate.net The nitro group can act as a reporter group or be modified to include a fluorescent or radioactive label for detection purposes. The study of such probes can provide valuable information for the development of new diagnostic tools and therapeutic agents.

Potential for Functional Material Development

The polyhydroxylated and functionalizable nature of this compound makes it a promising candidate for the development of novel functional materials. Sugar-based polymers, in general, are gaining attention due to their biocompatibility, biodegradability, and the potential for tailored functionality. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of 1-Deoxy-1-nitro-L-galactitol, like other nitroalditols, is primarily achieved through the nitroaldol or Henry reaction. wikipedia.org This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. wikipedia.orgbuchler-gmbh.com While foundational, current synthetic methodologies present considerable challenges that future research must aim to overcome.

A significant hurdle in the synthesis of this compound is achieving high stereoselectivity. The galactitol backbone contains multiple chiral centers, and the Henry reaction can introduce a new stereocenter, leading to a mixture of diastereomers. nih.gov Controlling the stereochemical outcome of this reaction is paramount for obtaining enantiomerically pure this compound, which is crucial for elucidating its specific biological functions. Future research should focus on the development of novel chiral catalysts, including organocatalysts and chiral metal complexes, to direct the stereochemical course of the Henry reaction. wikipedia.orgmdpi.com

Furthermore, existing synthetic routes may suffer from moderate yields and require stringent reaction conditions. There is a need for more efficient and practical synthetic strategies that are scalable and utilize greener reaction conditions. This includes exploring enzymatic or chemo-enzymatic approaches that could offer high stereoselectivity and milder reaction conditions.

Key Research Objectives:

Design and application of novel stereoselective catalysts for the Henry reaction.

Optimization of reaction conditions to improve yield and reduce by-product formation.

Exploration of enzymatic and chemo-enzymatic synthetic pathways.

Development of scalable and environmentally benign synthetic protocols.

Elucidation of Unclear Biological Mechanisms of Action

The biological role of the nitro group in various pharmaceuticals is a subject of extensive research, with activities ranging from antimicrobial to anticancer. nih.govmdpi.comnih.gov However, the specific biological mechanisms of action for this compound remain largely uninvestigated. The nitro group can act as a pharmacophore or a toxicophore, and its effects are often dependent on its reduction to reactive nitroso and hydroxylamine (B1172632) intermediates within cells. researchgate.net These intermediates can interact with various biomolecules, including DNA and enzymes, leading to a range of cellular responses. nih.gov

A primary challenge is to identify the specific cellular targets of this compound. It is hypothesized that it may act as an inhibitor of specific enzymes, such as glycosidases, due to its structural similarity to natural sugars. researchgate.net Future research should employ a combination of biochemical assays, proteomics, and molecular modeling to identify its binding partners and elucidate the downstream signaling pathways it affects. Understanding whether the biological activity is due to the parent compound or its metabolic products is another critical area of investigation.

Key Research Objectives:

Screening for inhibitory activity against a panel of relevant enzymes (e.g., glycosidases, kinases).

Identification of cellular binding partners using techniques like affinity chromatography and mass spectrometry.

Investigation of the metabolic fate of this compound in cellular and animal models.

Elucidation of the downstream cellular pathways affected by the compound.

Exploration of Novel Derivatives with Enhanced Properties

The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or new biological properties. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl groups of the galactitol backbone also offer sites for modification.

Future research should focus on the rational design and synthesis of a library of derivatives. For instance, modification of the hydroxyl groups could alter the compound's solubility and pharmacokinetic properties. Functionalization of the amino group, obtained after reduction of the nitro group, could lead to the development of compounds with new biological targets. The synthesis and screening of these derivatives could lead to the discovery of molecules with improved potency, selectivity, and reduced toxicity. edu.krd

| Parent Compound | Potential Modification | Anticipated Change in Property |

| This compound | Reduction of nitro group to amine | Introduction of a new functional group for further derivatization |

| This compound | Esterification of hydroxyl groups | Increased lipophilicity, potential for improved cell permeability |

| 1-Amino-1-deoxy-L-galactitol | Acylation of the amino group | Altered biological target specificity |

Advanced Analytical Methodologies for Complex System Analysis

The accurate detection and quantification of this compound and its metabolites in complex biological matrices, such as cell lysates and plasma, are essential for pharmacokinetic and pharmacodynamic studies. However, the analysis of polar compounds like sugar alcohols can be challenging. nih.gov

Current analytical techniques for carbohydrate analysis include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). umass.edulifeasible.com For nitro compounds, tandem mass spectrometry (LC-MS/MS) is a powerful tool. amazonaws.combohrium.com Future research should focus on developing and validating robust and sensitive analytical methods specifically for this compound and its derivatives. This may involve the use of hydrophilic interaction liquid chromatography (HILIC) for better retention of the polar analyte, as well as the development of specific derivatization strategies to enhance detection sensitivity. nih.gov The complexity of biological samples often leads to matrix effects, which can interfere with accurate quantification, necessitating the development of effective sample clean-up protocols. technologynetworks.com

| Analytical Technique | Potential Application | Key Challenge |

| LC-MS/MS | Quantification in biological fluids | Matrix effects, poor retention on reverse-phase columns |

| GC-MS | Analysis of volatile derivatives | Requirement for derivatization |

| Capillary Electrophoresis (CE) | Separation of charged derivatives | Lower sensitivity compared to LC-MS/MS |

| HILIC-MS | Improved retention of the polar analyte | Method development and optimization |

Computational Design of New Bioactive Analogs

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools in modern drug discovery for the rational design of new bioactive molecules. openmedicinalchemistryjournal.comnih.gov These in silico approaches can predict the biological activity of novel compounds and help to prioritize synthetic efforts. imist.mainnovareacademics.in

For this compound, computational modeling can be employed to design new analogs with improved affinity and selectivity for specific biological targets. nih.gov Once a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound and its derivatives within the active site of the target protein. This information can then be used to guide the design of new analogs with optimized interactions. QSAR models can be developed based on a series of synthesized derivatives and their measured biological activities to predict the activity of yet unsynthesized compounds. imist.ma

Key Research Objectives:

Development of a 3D model of the biological target of this compound.

Molecular docking studies to understand the binding interactions of this compound and its derivatives.

Development of QSAR models to predict the biological activity of new analogs.

In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs.

Q & A

Q. Q1. What are the critical considerations for synthesizing 1-Deoxy-1-nitro-L-galactitol with high purity for crystallographic studies?

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid byproducts. Evidence from analogous galactitol derivatives suggests nitro-group introduction via nitration reactions under anhydrous conditions, followed by purification using column chromatography with polar solvents (e.g., methanol/water mixtures) . For crystallography, slow evaporation in aqueous ethanol at 4°C is recommended to obtain single crystals, as demonstrated for 1-Deoxy-D-galactitol .

Q. Q2. How can single-crystal X-ray diffraction (SCXRD) parameters be optimized to resolve hydrogen-bonding networks in this compound?

SCXRD studies should use a diffractometer (e.g., Nonius KappaCCD) at low temperatures (150 K) to minimize thermal motion artifacts. Key parameters include:

- Data-to-parameter ratio ≥ 10.0 to ensure model reliability.

- R-factor < 0.05 and wR-factor < 0.12 for acceptable precision .

Hydrogen atoms should be constrained using software like CAMERON, and hydrogen-bonding networks analyzed via intermolecular distance criteria (e.g., O–H···O < 2.8 Å) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the nitro group influence the conformation of this compound compared to its non-nitrated analogs?

The nitro group introduces steric hindrance and electron-withdrawing effects, altering the molecule’s chair conformation. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can compare torsional angles (C1–C2–C3–C4) between this compound and analogs like 1-Deoxy-D-galactitol. Experimental validation via SCXRD (e.g., β-angle deviations in unit cells) and NMR coupling constants (J values for vicinal protons) is critical .

Q. Q4. What methodologies resolve contradictions in reported hydrogen-bonding patterns of galactitol derivatives under varying crystallization conditions?

Conflicting hydrogen-bonding data (e.g., layer vs. helical networks) arise from solvent polarity and crystallization kinetics. Systematic studies should:

Q. Q5. How can reproducibility challenges in synthesizing enantiomerically pure this compound be addressed?

Chiral purity issues stem from racemization during nitration. Mitigation strategies include:

- Using chiral catalysts (e.g., L-proline derivatives) to enforce stereoselectivity.

- Monitoring optical rotation ([α]D) and enantiomeric excess (ee) via polarimetry or chiral HPLC.

- Referencing protocols for analogous compounds (e.g., Miglitol impurities, which share structural similarities) .

Methodological Guidelines

Q. Q6. What experimental documentation is required to validate the identity of this compound in a peer-reviewed publication?

- Synthetic procedures : Detailed reaction conditions (time, temperature, yields).

- Spectroscopic data : Full H/C NMR assignments, IR (nitro-group stretch ~1530 cm), and HRMS.

- Crystallographic data : CIF files, space group, unit cell parameters, and R-factors .

- Purity assays : HPLC chromatograms (>95% purity) and melting point (compare to literature, e.g., 133–136°C for related compounds ).

Q. Q7. How should researchers design comparative studies to assess the biological activity of this compound against other sugar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.